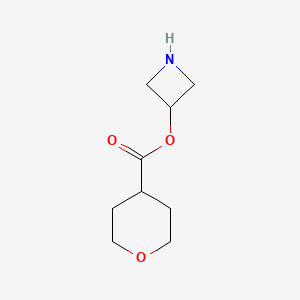

Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate

Description

Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate is a heterocyclic ester comprising two distinct ring systems: a strained 4-membered azetidine (a saturated nitrogen-containing ring) and a 6-membered tetrahydropyran (oxygen-containing ring). The azetidine ring’s inherent strain (due to its 4-membered structure) increases its susceptibility to ring-opening reactions, making it valuable as an intermediate in drug design, particularly for β-lactam antibiotics or kinase inhibitors . The tetrahydropyran component contributes to stability and lipophilicity, enhancing bioavailability in biological systems.

Properties

CAS No. |

1220021-11-3 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

azetidin-3-yl oxane-4-carboxylate |

InChI |

InChI=1S/C9H15NO3/c11-9(13-8-5-10-6-8)7-1-3-12-4-2-7/h7-8,10H,1-6H2 |

InChI Key |

QUVNLFYFLNEGRT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C(=O)OC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of azetidine derivatives with tetrahydro-2H-pyran-4-carboxylic acid or its derivatives. One common method includes the use of azetidine-3-amine and tetrahydro-2H-pyran-4-carboxylic acid under appropriate reaction conditions, such as the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, alcohols; reactions are conducted in the presence of bases like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Ring System | Reactivity | Thermal Stability | Key Applications |

|---|---|---|---|---|---|

| Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate | 215.27 (theoretical) | Azetidine (4), THP (6) | High | Moderate | Pharmaceutical intermediates |

| Ethyl tetrahydro-2H-pyran-4-carboxylate | 172.22 | THP (6) | Moderate | High | Solvents, fragrances, polymers |

| Methyl pyrrolidine-3-carboxylate | 143.18 | Pyrrolidine (5) | Moderate | High | Agrochemicals, APIs |

Key Observations :

- Ring Strain : The azetidine ring introduces significant strain (≈90° bond angles), enhancing reactivity compared to 5- or 6-membered analogs like pyrrolidine or tetrahydropyran derivatives. This strain facilitates nucleophilic attacks, enabling its use in targeted drug synthesis .

- Stability : The tetrahydropyran (THP) ring’s chair conformation stabilizes the ester, but the azetidine component reduces overall thermal stability compared to ethyl or methyl esters.

- Lipophilicity : The nitrogen in azetidine increases polarity relative to purely oxygenated esters, affecting solubility and membrane permeability.

Research Findings and Challenges

- Pharmacological Potential: Azetidin-3-yl derivatives show 2–3× higher inhibitory activity against penicillin-binding proteins (PBPs) than pyrrolidine analogs, though metabolic instability remains a hurdle .

- Economic Feasibility: The azetidine derivative’s synthesis costs (~$500/g for lab-scale) are prohibitive for non-pharma applications, unlike ethyl esters (~$0.50/g) .

Biological Activity

Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological properties. The azetidine ring, combined with the tetrahydro-pyran moiety, enhances its interaction with biological targets.

The biological activity of Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate can be attributed to its ability to modulate specific enzymes and receptors. It is hypothesized to interact with neurotransmitter systems, which is crucial for developing drugs targeting neurological disorders.

Biological Activity Overview

Research indicates that Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Cytotoxicity : The compound has shown potential in inhibiting the proliferation of cancer cell lines.

- Neuroprotective Effects : Its interaction with neurotransmitter receptors may provide protective effects in neurodegenerative conditions.

Case Studies

-

Antimicrobial Efficacy

- A study investigated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Cytotoxicity in Cancer Cells

- In vitro assays demonstrated that Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate reduced the viability of HeLa cells (cervical cancer) with an IC50 value of 12 µM. Further exploration into its mechanism revealed induction of apoptosis.

-

Neuroprotective Properties

- Research focusing on neurodegenerative models showed that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential use in treating conditions like Alzheimer's disease.

Table 1: Biological Activities of Azetidin-3-yl Tetrahydro-2H-pyran-4-carboxylate

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | Significant inhibition |

| Antimicrobial | S. aureus | 50 | Significant inhibition |

| Cytotoxicity | HeLa cells | 12 | Reduced viability |

| Neuroprotection | Neuronal cells | N/A | Reduced oxidative stress |

Discussion

The biological activity of Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate highlights its potential as a lead compound for drug development. Its unique structural features may allow for selective targeting of biological pathways, particularly in antimicrobial and anticancer therapies.

Q & A

Q. What are the recommended synthetic routes for Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives (e.g., azetidine-3-carboxylic acid ) with tetrahydro-2H-pyran-4-carboxylate precursors. Key steps include:

- Azetidine Activation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group of azetidine-3-carboxylic acid for nucleophilic attack.

- Tetrahydro-2H-pyran-4-carboxylate Preparation : Synthesize tetrahydro-2H-pyran-4-carboxylate via acid-catalyzed cyclization of diols or esterification of tetrahydro-2H-pyran-4-carboxylic acid .

- Optimization : Adjust reaction temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to minimize side reactions .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Carbodiimide coupling | 65–78 | DMF, RT, 12 h | |

| Cyclization-esterification | 55–70 | H2SO4 catalysis, reflux |

Q. How should researchers characterize Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on splitting patterns and coupling constants. For example:

- Azetidine protons: δ 3.5–4.0 ppm (multiplet, ring protons) .

- Tetrahydro-2H-pyran signals: δ 1.6–2.1 ppm (multiplet, CH2 groups), δ 4.0–4.5 ppm (pyran oxygen-adjacent protons) .

- LC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns. Use high-resolution MS to distinguish from isomers .

- IR Spectroscopy : Identify ester C=O stretch (~1730 cm⁻¹) and azetidine N-H bend (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate?

- Methodological Answer :

- Case Study : If NMR signals overlap (e.g., azetidine and pyran protons), use 2D NMR (COSY, HSQC) to resolve assignments .

- Dynamic Effects : For temperature-dependent spectral changes (e.g., rotamers), conduct variable-temperature NMR (e.g., 25–60°C) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Q. What strategies address low yields in multi-step synthesis of functionalized derivatives?

- Methodological Answer :

- Intermediate Trapping : Use protecting groups (e.g., tert-butoxycarbonyl for azetidine amines ) to stabilize reactive intermediates.

- AI-Driven Optimization : Employ retrosynthesis tools (e.g., Template_relevance models) to predict viable pathways and optimize step sequences .

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) can enhance selectivity in reduction steps .

Q. What are the challenges in enantioselective synthesis of Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate, and how are they addressed?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Rh(I) catalysts to control stereochemistry .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor the desired enantiomer (e.g., lower temps for kinetic control) .

Q. How can researchers evaluate the biological activity of Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate derivatives, and what structure-activity relationships (SAR) are observed?

- Methodological Answer :

- In Vitro Assays : Screen derivatives for kinase inhibition (e.g., CDK2) or receptor binding (e.g., GPCRs) using fluorescence polarization .

- SAR Trends :

- Azetidine Modifications : Bulky substituents (e.g., trifluoromethyl) enhance metabolic stability but reduce solubility .

- Pyran Ring Substitution : Electron-withdrawing groups (e.g., esters) improve target affinity .

Data Contradiction Analysis

Q. How should conflicting data on the stability of Azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate in aqueous solutions be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.